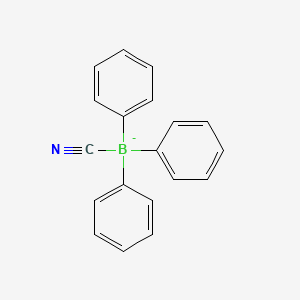

Cyanotriphenylborate

Vue d'ensemble

Description

Le cyanotriphénylborate est un composé organoboronique de formule moléculaire C19H15BN. Il s'agit d'un ion tétraorganoborate, caractérisé par la présence d'un groupe cyanure lié à une structure de triphénylborate . Ce composé est connu pour ses propriétés chimiques uniques et a été étudié pour diverses applications en recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cyanotriphénylborate peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du triphénylborane avec des sources de cyanure dans des conditions contrôlées. Par exemple, le cyanure de sodium peut être utilisé comme source de cyanure dans un solvant organique pour faciliter la formation du cyanotriphénylborate.

Méthodes de production industrielle : La production industrielle du cyanotriphénylborate implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la purification par recristallisation et l'extraction par solvant pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : Le cyanotriphénylborate subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe cyanure peut participer à des réactions de substitution nucléophile, où il est remplacé par d'autres nucléophiles.

Réactions de coordination : Le cyanotriphénylborate peut former des complexes de coordination avec des ions métalliques, qui sont utiles en catalyse et en science des matériaux

Réactifs et conditions courants :

Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les halogénures, les amines et les thiols.

Ions métalliques : Les ions de métaux de transition tels que le palladium, le platine et les lanthanides sont souvent utilisés dans les réactions de coordination.

Produits majeurs :

Produits de substitution : Selon le nucléophile, divers composés de borate substitués peuvent être formés.

Complexes de coordination : Des complexes métal-cyanotriphénylborate sont formés, qui ont des applications en catalyse et en science des matériaux.

Applications De Recherche Scientifique

Le cyanotriphénylborate a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme ligand en chimie de coordination.

5. Mécanisme d'action

Le cyanotriphénylborate agit comme un bloqueur sous-type-spécifique des canaux chlorures des récepteurs de la glycine. Il se lie au canal chlorure du récepteur de la glycine homooligomérique sous-unité alpha 1 recombinante, provoquant une inhibition non compétitive et dépendante de l'utilisation. Ce blocage est plus prononcé aux potentiels membranaires positifs, ce qui suggère un mécanisme de blocage à canal ouvert. La sensibilité au cyanotriphénylborate est influencée par un seul résidu glycine en position 254 de la sous-unité alpha 1 .

Composés similaires :

Cyanotriphénylborate de sodium : Structure similaire mais inclut un ion sodium.

Triphénylborane : Manque le groupe cyanure, ce qui le rend moins réactif dans certaines réactions de substitution.

Unicité : La combinaison unique du cyanotriphénylborate d'un groupe cyanure et d'une structure de triphénylborate lui permet de participer à une variété de réactions chimiques et de former des complexes de coordination stables. Sa capacité à bloquer les canaux chlorures des récepteurs de la glycine le distingue des autres composés de borate et le rend précieux dans la recherche en neuropharmacologie .

Mécanisme D'action

Cyanotriphenylborate acts as a subtype-specific blocker of glycine receptor chloride channels. It binds to the chloride channel of the recombinant alpha 1-subunit homooligomeric glycine receptor, causing noncompetitive and use-dependent inhibition. This blockage is more pronounced at positive membrane potentials, suggesting an open-channel block mechanism. The sensitivity to this compound is influenced by a single glycine residue at position 254 of the alpha 1 subunit .

Comparaison Avec Des Composés Similaires

Sodium cyanotriphenylborate: Similar in structure but includes a sodium ion.

Triphenylborane: Lacks the cyanide group, making it less reactive in certain substitution reactions.

Uniqueness: this compound’s unique combination of a cyanide group and triphenylborate structure allows it to participate in a variety of chemical reactions and form stable coordination complexes. Its ability to block glycine receptor chloride channels distinguishes it from other borate compounds and makes it valuable in neuropharmacology research .

Propriétés

IUPAC Name |

cyano(triphenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BN/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJITQQQMJSBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BN- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47107-21-1 | |

| Record name | (T-4)-(Cyano-κC)triphenylborate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47107-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

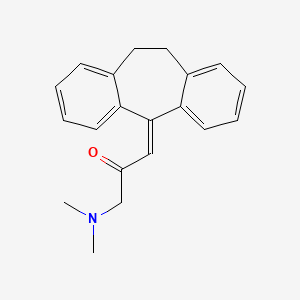

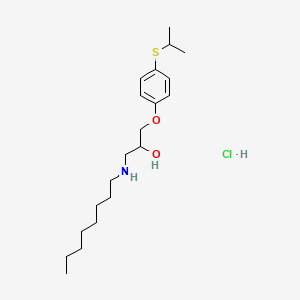

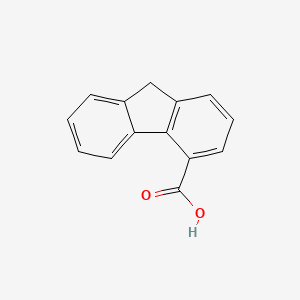

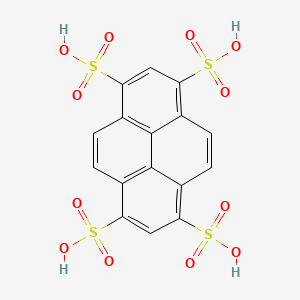

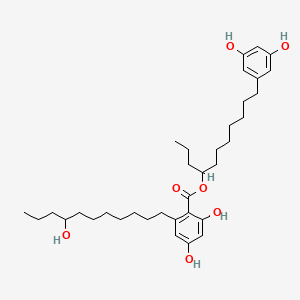

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)